Cas no 1227563-61-2 ((2-Chloro-5-methoxypyridin-3-yl)methanol)

(2-Chloro-5-methoxypyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (2-Chloro-5-methoxypyridin-3-yl)methanol
- COc1cnc(Cl)c(CO)c1
- 2-Chloro-5-methoxypyridine-3-methanol
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- インチ: 1S/C7H8ClNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3
- InChIKey: UMOIVGTVZFPBIY-UHFFFAOYSA-N
- SMILES: ClC1C(CO)=CC(=CN=1)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- XLogP3: 0.9
- トポロジー分子極性表面積: 42.4
(2-Chloro-5-methoxypyridin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450716-500mg |
(2-Chloro-5-methoxypyridin-3-yl)methanol |
1227563-61-2 | 98% | 500mg |
¥5922.00 | 2024-08-09 | |
Alichem | A024008114-250mg |
2-Chloro-5-methoxypyridine-3-methanol |
1227563-61-2 | 97% | 250mg |
$680.00 | 2023-09-03 | |
Alichem | A024008114-1g |
2-Chloro-5-methoxypyridine-3-methanol |
1227563-61-2 | 97% | 1g |
$1612.80 | 2023-09-03 | |
Alichem | A024008114-500mg |
2-Chloro-5-methoxypyridine-3-methanol |
1227563-61-2 | 97% | 500mg |
$1009.40 | 2023-09-03 |
(2-Chloro-5-methoxypyridin-3-yl)methanol 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
(2-Chloro-5-methoxypyridin-3-yl)methanolに関する追加情報
Introduction to (2-Chloro-5-methoxypyridin-3-yl)methanol (CAS No: 1227563-61-2)
(2-Chloro-5-methoxypyridin-3-yl)methanol, with the CAS number 1227563-61-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a pyridine core substituted with a chloro group at the 2-position and a methoxy group at the 5-position, along with a hydroxymethyl group at the 3-position, has garnered attention due to its versatile applications in medicinal chemistry and drug development.
The structural attributes of (2-Chloro-5-methoxypyridin-3-yl)methanol make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its reactivity, allowing for further functionalization and modification. This characteristic is particularly useful in designing molecules with specific biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, compounds derived from pyridine derivatives have shown considerable promise. The< strong> (2-Chloro-5-methoxypyridin-3-yl)methanol molecule has been explored in several studies for its potential role in inhibiting key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling aspects of (2-Chloro-5-methoxypyridin-3-yl)methanol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structure to develop inhibitors of enzymes such as kinases and phosphodiesterases, which are crucial targets in oncology and immunology. For instance, studies have demonstrated that derivatives of this compound can modulate signaling pathways by interacting with specific protein targets.
The< strong> (2-Chloro-5-methoxypyridin-3-yl)methanol molecule has also been investigated for its antimicrobial properties. In an era where antibiotic resistance is becoming increasingly prevalent, the search for new antimicrobial agents is paramount. Preliminary studies suggest that certain derivatives of this compound exhibit activity against Gram-positive bacteria, making them promising candidates for further development.
Another area where (2-Chloro-5-methoxypyridin-3-yl)methanol has shown promise is in the field of neurology. Pyridine derivatives are known for their ability to interact with central nervous system receptors and enzymes. Researchers have explored its potential as a precursor for developing drugs that can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of< strong> (2-Chloro-5-methoxypyridin-3-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
In conclusion, (2-Chloro-5-methoxypyridin-3-yl)methanol (CAS No: 1227563-61-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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